molecular formula C5H5N3O2 B12971883 6-Hydroxypyrazine-2-carboxamide

6-Hydroxypyrazine-2-carboxamide

Cat. No.: B12971883
M. Wt: 139.11 g/mol
InChI Key: UEOFHWUDGJYGGB-UHFFFAOYSA-N
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Description

6-Oxo-1,6-dihydropyrazine-2-carboxamide is a heterocyclic compound with the molecular formula C5H4N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1,6-dihydropyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with ammonia. This reaction results in the formation of the desired compound through the formal condensation of the carboxy group of pyrazinoic acid .

Industrial Production Methods: Industrial production methods for this compound often involve microbial hydroxylation of pyridine-2-carboxylic acid. This biotransformation process is carried out using specific microbial strains that induce regiospecific hydroxylation, leading to the formation of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-1,6-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Oxo-1,6-dihydropyrazine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxo-1,6-dihydropyrazine-2-carboxamide involves its conversion to pyrazinoic acid in the body. Pyrazinoic acid exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the cell wall integrity, leading to the death of the mycobacteria .

Comparison with Similar Compounds

Uniqueness: 6-Oxo-1,6-dihydropyrazine-2-carboxamide is unique due to its specific chemical structure and its ability to act as a prodrug for pyrazinoic acid. This property makes it particularly valuable in the treatment of tuberculosis, distinguishing it from other similar compounds .

Properties

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

6-oxo-1H-pyrazine-2-carboxamide

InChI

InChI=1S/C5H5N3O2/c6-5(10)3-1-7-2-4(9)8-3/h1-2H,(H2,6,10)(H,8,9)

InChI Key

UEOFHWUDGJYGGB-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)C=N1)C(=O)N

Origin of Product

United States

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